4-methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-methoxy-7-methyl-2-pyrrolidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-5-6-10(16-2)11-12(9)17-13(14-11)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHPJLYJDBVCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies. The compound's structure, pharmacological properties, and findings from recent research will be discussed in detail.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2OS
- Molecular Weight : 234.32 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole core modified with a methoxy group and a pyrrolidine moiety, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit the YAP/TAZ-TEAD interaction, which is crucial for tumor growth and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research on related benzothiazole derivatives has shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in cancer cell signaling pathways.
- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it could enhance the efficacy of existing chemotherapeutic agents.
Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of benzothiazole derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The results demonstrated an IC50 value of approximately 10 µM in MCF-7 breast cancer cells, indicating strong potential as an anticancer agent .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of this compound against clinical isolates of bacteria. The study found that it effectively inhibited bacterial growth with an MIC comparable to standard antibiotics such as ciprofloxacin .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 10 µM (MCF-7) | |
| Antimicrobial | MIC = 3.12 - 12.5 µg/mL |
Table 2: Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole, we compare it to structurally related benzothiazole derivatives and other heterocyclic analogs. Key parameters include binding affinity , synthetic yield , and structural modifications affecting bioactivity.
Table 1: Comparative Analysis of Benzothiazole Derivatives and Analogs
Key Findings:
Binding Affinity :
- The hypothetical binding affinity of this compound is estimated to align with analogs like ID 3-6 (39.75 kJ·mol⁻¹) and ID 4-7 (43.10 kJ·mol⁻¹) from . The pyrrolidine substituent may offer intermediate affinity compared to rigid fused-ring systems (e.g., thiazolo-pyridine in ID 3-6) or flexible chains (e.g., prop-2-en-1-yl in ID 4-7) .
- Substitution at position 2 (pyrrolidinyl vs. thiazolo-pyridine) significantly impacts target interactions. Pyrrolidine’s nitrogen may facilitate hydrogen bonding, whereas fused rings enhance planar rigidity.
Synthetic Accessibility :
- The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in (33% yield for a pyrazolo-pyridine-benzothiazole hybrid) . By contrast, triazole-linked analogs (e.g., 9c in ) achieve higher yields (~50–60%) using click chemistry, suggesting that modular synthetic routes improve efficiency .
Pyrrolidine vs. Piperazine: In , piperazine-containing benzothiazoles (e.g., 2-(2-methyl-1,3-benzothiazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit enhanced solubility due to piperazine’s basicity, whereas pyrrolidine’s smaller size may reduce steric hindrance in binding pockets .
Enzyme Inhibition Potential: Compounds with fused heterocycles (e.g., thiazolo[4,5-d]pyrimidine in ) show moderate enzyme inhibition, but their complex synthesis limits scalability. The target compound’s simpler structure may offer a balance between activity and synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
